(R)-TCO-OH

Bioorthogonal chemistry Click chemistry kinetics Tetrazine ligation

(R)-TCO-OH (CAS 85081-69-2), also designated as (4E)-TCO-OH, is an axial-configured trans-cyclooctene derivative bearing a hydroxyl functional handle. This compound belongs to the strained alkene class of bioorthogonal reagents that undergo inverse electron-demand Diels–Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines — the fastest known bioorthogonal ligation reaction, with second-order rate constants reaching 10³–10⁶ M⁻¹·s⁻¹.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 85081-69-2
Cat. No. B3416591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TCO-OH
CAS85081-69-2
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)O
InChIInChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/t8-/m0/s1
InChIKeyUCPDHOTYYDHPEN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding (R)-TCO-OH (CAS 85081-69-2): The Axial trans-Cyclooctene Isomer in Bioorthogonal Chemistry


(R)-TCO-OH (CAS 85081-69-2), also designated as (4E)-TCO-OH, is an axial-configured trans-cyclooctene derivative bearing a hydroxyl functional handle . This compound belongs to the strained alkene class of bioorthogonal reagents that undergo inverse electron-demand Diels–Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines — the fastest known bioorthogonal ligation reaction, with second-order rate constants reaching 10³–10⁶ M⁻¹·s⁻¹ [1]. The axial stereochemical configuration at the hydroxyl-bearing position is not merely structural nomenclature but a critical determinant of reactivity, as axial TCO conformers react significantly faster with tetrazines than their equatorial counterparts [2]. The hydroxyl group provides a versatile site for further derivatization, enabling conjugation to NHS esters, carboxylic acids, or PEG chains for applications in bioconjugation, pretargeted imaging, and PROTAC synthesis.

Why Not All TCO-OH Isomers Are Interchangeable: (R)-TCO-OH Axial vs. Equatorial Procurement Considerations


Generic substitution between axial and equatorial isomers of TCO-OH is chemically inadvisable due to stereoelectronically determined divergence in IEDDA reactivity and in vivo persistence. The axial conformer positions the strained trans-double bond in a geometry that maximizes orbital overlap with approaching tetrazines, whereas the equatorial conformer adopts a less favorable orientation . Beyond reactivity, the two isomers exhibit distinct rates of cis-trans isomerization to unreactive cis-cyclooctene (CCO) in physiological environments, leading to differential deactivation half-lives . Procuring an undefined mixture or the incorrect isomer introduces uncontrolled kinetic variability, compromises conjugate yield at low concentrations, and undermines reproducibility in pretargeted imaging and bioconjugation workflows.

Quantitative Differentiation of (R)-TCO-OH (CAS 85081-69-2): Head-to-Head Kinetic and Stability Evidence


Axial vs. Equatorial TCO Reactivity: 150-Fold Kinetic Advantage in IEDDA Ligation

The axial isomer of trans-cyclooctene derivatives, to which (R)-TCO-OH belongs, exhibits dramatically accelerated IEDDA kinetics compared to the equatorial isomer. This is due to the axial configuration positioning the reactive trans-double bond in a geometry that minimizes steric hindrance and maximizes orbital overlap with tetrazine dienes. The difference is not marginal but operationally decisive for low-concentration bioconjugation . While a 10-fold enhancement is widely cited, systematic investigation by TCI America indicates that the axial isomer reacts via IEDDA approximately 150 times faster than the equatorial isomer .

Bioorthogonal chemistry Click chemistry kinetics Tetrazine ligation

Second-Order Rate Constant Benchmarking: Axial TCO Achieves 2.7 × 10⁵ M⁻¹·s⁻¹ for Pretargeting Applications

In a systematic structure-activity study of TCO tags for in vivo pretargeting, Rossin et al. (2013) measured second-order rate constants for axially-linked versus equatorially-linked TCO constructs with ¹⁷⁷Lu-labeled tetrazine. The optimized axial TCO tag (2b) exhibited a second-order rate constant of 2.7 × 10⁵ M⁻¹·s⁻¹, which represents a 10-fold enhancement over their previous equatorial TCO tag (1a) [1]. This absolute rate constant positions axial TCO-OH derivatives among the fastest bioorthogonal reagents available, exceeding the kinetics of strain-promoted azide-alkyne cycloaddition (SPAAC) by approximately five orders of magnitude (SPAAC: 0.3–2.3 M⁻¹·s⁻¹) [2].

Pretargeted PET imaging Bioorthogonal kinetics Radioligand conjugation

In Vivo Stability: Axial TCO Extends Functional Half-Life to 6.2 Days vs. 2.6 Days

TCO reagents undergo progressive deactivation in physiological environments through copper-protein-catalyzed trans-cis isomerization to unreactive cis-cyclooctene (CCO). Rossin et al. (2013) quantified the in vivo functional half-life of CC49 antibody-conjugated TCO tags in tumor-free mice. The axially-linked TCO construct (2b) demonstrated an in vivo half-life of 6.2 days, compared to only 2.6 days for the earlier equatorial TCO tag (1a) [1]. This 2.4-fold stability enhancement translates directly to a longer functional window for pretargeting strategies, where the TCO-labeled antibody must persist in circulation until tetrazine radioligand administration [2].

In vivo stability trans-Cis isomerization Pretargeting pharmacokinetics

Steric and Electronic Basis for (R)-Enantiomer Selection: Chiral Differentiation in Axial TCO-OH

(R)-TCO-OH (CAS 85081-69-2) is the single-enantiomer axial isomer, distinguished from racemic or equatorial TCO-OH preparations by its defined stereochemistry at the hydroxyl-bearing carbon. The (R) designation reflects the specific spatial arrangement that places the hydroxyl substituent in the axial orientation, which is essential for maximal IEDDA reactivity . Suppliers offering (R)-TCO-OH typically provide stereochemical characterization by chiral HPLC or NMR, enabling precise stoichiometric control in PROTAC linker synthesis where linker length and orientation critically influence ternary complex formation and target degradation efficiency . In contrast, undefined TCO-OH mixtures introduce stereochemical heterogeneity that may compromise reproducible PROTAC activity.

Chiral bioorthogonal reagents Stereochemistry PROTAC linker design

Cross-Platform Kinetic Benchmark: TCO-Tetrazine Outpaces SPAAC by 10³–10⁵-Fold

When evaluating bioorthogonal ligation strategies for low-concentration applications (< 5 μM), the kinetic superiority of TCO-tetrazine over strain-promoted azide-alkyne cycloaddition (SPAAC) becomes decisive. SPAAC reactions exhibit second-order rate constants ranging from 0.3 to 2.3 M⁻¹·s⁻¹, whereas axial TCO-tetrazine IEDDA reactions achieve >800 M⁻¹·s⁻¹ baseline, with optimized axial constructs reaching 2.7 × 10⁵ M⁻¹·s⁻¹ [1][2]. This ~10³–10⁵-fold kinetic advantage ensures near-complete conjugation within minutes at sub-micromolar concentrations, whereas SPAAC would require hours to days under identical conditions [3].

Bioorthogonal reaction comparison Click chemistry kinetics SPAAC vs. IEDDA

Priority Application Scenarios for (R)-TCO-OH: Where Axial Configuration Delivers Measurable Advantage


Pretargeted PET Imaging and Radioimmunotherapy

(R)-TCO-OH serves as the optimal precursor for synthesizing TCO-modified antibody conjugates in pretargeted imaging workflows. The axial configuration's 10-fold higher reactivity (2.7 × 10⁵ M⁻¹·s⁻¹ vs. 2.7 × 10⁴ M⁻¹·s⁻¹ for equatorial TCO) enables rapid in vivo ligation with radiolabeled tetrazines, while the 2.4-fold extended in vivo half-life (6.2 days vs. 2.6 days) supports flexible dosing intervals [1]. In tumor-bearing mouse models, axial TCO constructs achieved tumor-to-background ratios of 254 and tumor uptake of 7.5 ± 1.5 %ID/g at 3 hours post-tetrazine injection [1].

PROTAC Linker Synthesis Requiring Stereochemical Definition

(R)-TCO-OH (CAS 85081-69-2) is utilized as an alkyl chain-based linker in PROTAC molecule assembly, where the defined axial stereochemistry ensures reproducible ternary complex geometry between target protein and E3 ligase . The hydroxyl handle enables orthogonal conjugation to ligands or E3 ligase-recruiting moieties via ester or carbamate linkages. Procurement of the single-enantiomer (R)-form eliminates batch-to-batch stereochemical variability that could confound structure-activity relationship studies in targeted protein degradation programs .

Low-Concentration Bioconjugation of Precious Protein Samples

For protein-protein conjugation at concentrations below 5 μM — where SPAAC kinetics (0.3–2.3 M⁻¹·s⁻¹) yield insufficient conversion — (R)-TCO-OH-derived reagents provide a decisive kinetic advantage. The axial TCO-tetrazine reaction baseline of >800 M⁻¹·s⁻¹ (10³–10⁵-fold faster than SPAAC) ensures near-complete conjugation within minutes at sub-micromolar concentrations without requiring large molar excess of either reactant [2]. This efficiency reduces sample loss and reagent consumption when labeling antibodies, enzymes, or other high-value proteins [2].

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